![molecular formula C13H18SSi B14346111 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane CAS No. 91312-41-3](/img/structure/B14346111.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group attached to a butadiene moiety, which is further substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylsulfanyl-substituted butadiene. The reaction conditions often include the use of a catalyst, such as a palladium complex, and may require an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler butadiene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkyl lithium reagents (RLi) are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butadiene derivatives without the phenylsulfanyl group.
Substitution: Various substituted butadiene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized silanes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the butadiene moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. These interactions make the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a trimethylsilyl group attached to a hydrogen atom.
1-Methoxy-3-(trimethylsilyloxy)butadiene: A related compound with a methoxy and trimethylsilyloxy group attached to a butadiene moiety.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
91312-41-3 |
|---|---|
Fórmula molecular |
C13H18SSi |
Peso molecular |
234.43 g/mol |
Nombre IUPAC |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18SSi/c1-11(12(2)15(3,4)5)14-13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
Clave InChI |
OLQJVPWHSOLGOG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


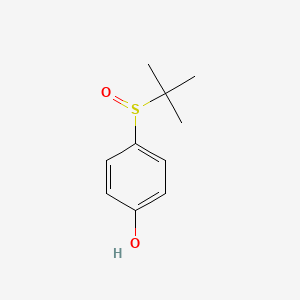
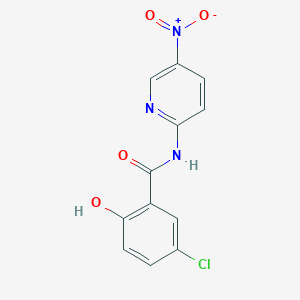
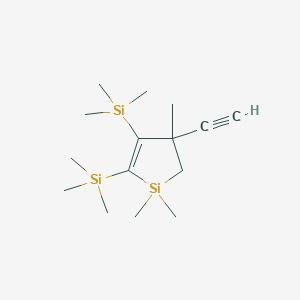
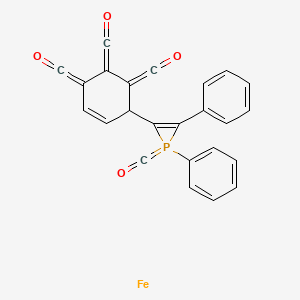


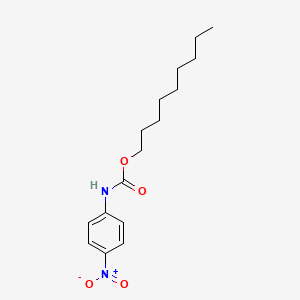
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
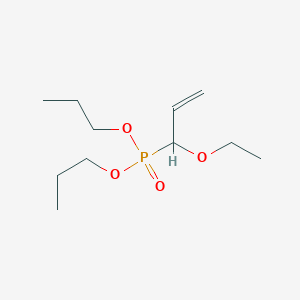


![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


